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Cat. No.: B13808171 Get Quote

Executive Summary
While PTH(1-34) is the established anabolic driver of bone metabolism via the PTH1R/cAMP

pathway, PTH(44-68) represents a distinct mid-region class of circulating fragments.

Historically dismissed as inert degradation products, these fragments are now understood to be

biologically active metabolites that accumulate in renal failure and iron overload syndromes.

Key Distinction: Unlike PTH(1-34), PTH(44-68) does not bind to the classical PTH1 Receptor

(PTH1R) and does not stimulate cAMP. Instead, it acts through a putative C-Terminal PTH

Receptor (CPTHR), predominantly expressed on osteocytes, driving distinct signaling

cascades (calcium transients, apoptosis) that often antagonize the anabolic effects of intact

PTH.[1]

Biochemical Context: The Processing Cascade
To understand PTH(44-68), one must map its origin within the proteolytic processing of the

intact hormone.

Proteolytic Cleavage
Intact PTH (1-84) is secreted by the parathyroid gland.[2][3][4] Peripheral metabolism (primarily

hepatic and renal) cleaves the hormone:

N-Terminal (1-34): Biologically active, short half-life, anabolic/catabolic depending on

pulsatility.
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C-Terminal Fragments (C-PTH): Long half-life, cleared by kidneys.

Mid-Region (44-68): A specific sequence within the C-terminal cluster.

Visualization: PTH Fragmentation Pathway
The following diagram illustrates the divergence between the canonical anabolic pathway and

the mid-region metabolic pathway.
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Figure 1: Proteolytic generation of PTH(44-68).[5] While 1-34 is rapidly utilized, C-terminal

fragments including 44-68 accumulate, particularly when renal clearance is compromised.

Mechanisms of Action: The CPTHR Pathway
The biological activity of PTH(44-68) is defined by its receptor specificity. It bypasses the

osteoblast-centric cAMP pathway and targets the osteocyte.
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The Receptor: CPTHR
Identity: A putative G-protein coupled receptor (distinct from PTH1R) that binds C-terminal

regions (amino acids 19-84, 24-84, and 44-68).

Localization: Highly expressed in osteocytes (approx.[2][3][6] 10-fold higher than in

osteoblasts) and chondrocytes.[3]

Signaling Output:

No cAMP Production: Does not activate Adenylyl Cyclase.

Intracellular Calcium: Triggers cytosolic

transients.

Apoptosis: Promotes osteocyte and osteoclast apoptosis via caspase activation.

Physiological vs. Pathological Effects
Feature PTH(1-34) / Intact PTH PTH(44-68) / Mid-Region

Primary Receptor PTH1R CPTHR (Putative)

Target Cell Osteoblast > Osteocyte Osteocyte > Osteoclast

Signaling

Gs

cAMP

PKA

influx, Caspase-3 activation

Bone Effect
Anabolic (Intermittent) /

Resorptive (Continuous)
Anti-Anabolic / Pro-Apoptotic

Renal Clearance Rapid Slow (Accumulates in CKD)

Clinical Marker Osteoporosis Therapy Hemochromatosis Arthropathy

Visualization: Divergent Signaling Pathways
This diagram contrasts the canonical anabolic pathway with the mid-region apoptotic pathway.
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Figure 2: Signaling divergence. PTH(44-68) activates the CPTHR on osteocytes, triggering

apoptosis and contributing to joint pathology, opposing the anabolic cAMP-driven effects of

PTH(1-34).

Clinical Relevance: Hemochromatosis & CKD
The presence of PTH(44-68) is not merely a background event; it drives specific pathologies.

Genetic Hemochromatosis (Iron Overload)
Research indicates a specific link between iron overload and elevated PTH(44-68).[7]

Mechanism: Iron toxicity in the liver alters the cleavage of intact PTH, favoring the release or

accumulation of mid-region fragments.

Consequence: High levels of PTH(44-68) correlate with arthropathy (joint damage) in

hemochromatosis patients, distinct from calcium-driven bone disease. The fragment likely

induces chondrocyte or osteocyte apoptosis in the joint space.

Chronic Kidney Disease (CKD)
In CKD, the kidneys fail to clear C-terminal fragments.
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The "Antagonist" Theory: Accumulated C-PTH fragments (including 44-68) may compete

with intact PTH or activate CPTHR to suppress bone turnover, contributing to adynamic bone

disease (low turnover osteoporosis) often seen in dialysis patients.

Experimental Protocols
For researchers investigating this fragment, standard "Intact PTH" assays are insufficient as

they often cross-react or miss specific mid-region fragments.

Protocol A: Specific Detection of PTH(44-68)
Standard ELISAs for PTH(1-84) utilize antibodies against the N-terminus (1-34) and C-terminus

(39-84). To detect 44-68 specifically, a mid-region targeted approach is required.

Sample Prep: Serum or plasma (EDTA). Avoid freeze-thaw cycles to prevent further

fragmentation.

Chromatography (HPLC):

Column: C18 Reverse-Phase.

Gradient: Acetonitrile/TFA.

Purpose: Separate PTH(1-84) from fragments based on hydrophobicity. PTH(44-68) elutes

distinctly from the more hydrophobic intact hormone.

Radioimmunoassay (RIA):

Antibody: Use a polyclonal antibody raised specifically against the 44-68 epitope (e.g.,

anti-hPTH(44-68)).

Tracer:

I-labeled Tyr-PTH(44-68).

Validation: Confirm lack of cross-reactivity with synthetic PTH(1-34).

Protocol B: Osteocyte Apoptosis Assay
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To validate biological activity via CPTHR.

Cell Line:MLO-Y4 (Murine Osteocyte-like cells). Note: These express high levels of CPTHR.

[3]

Culture: Alpha-MEM supplemented with 2.5% FBS and 2.5% CS (Calf Serum).

Treatment:

Control (Vehicle).

PTH(1-34) (100 nM) - Positive Control for cAMP (should be effectively inert for apoptosis

in this context).

PTH(44-68) (100 nM - 1 µM).

Readout:

Annexin V / PI Staining: Flow cytometry to detect early apoptosis.

Caspase-3 Activity: Fluorometric assay.

Expectation: PTH(44-68) should induce a dose-dependent increase in Annexin V+ cells,

whereas PTH(1-34) should not.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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